(4Z)-2-(4-methoxyphenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyridylmethylamino group attached to a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl halide reacts with the pyrazolone intermediate.
Attachment of the pyridylmethylamino group: This is usually done through a nucleophilic substitution reaction where the pyrazolone derivative reacts with a pyridylmethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can be compared with other pyrazolone derivatives, such as:
Phenylbutazone: Known for its anti-inflammatory properties.
Antipyrine: Used as an analgesic and antipyretic.
Aminopyrine: Another analgesic and antipyretic compound.
What sets 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H20N4O2/c1-13(21-12-15-5-4-10-20-11-15)18-14(2)22-23(19(18)24)16-6-8-17(25-3)9-7-16/h4-11,22H,12H2,1-3H3 |
InChI Key |
CCONEUYLVXZLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CN=CC=C3)C |
Origin of Product |
United States |
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